molecular formula C10H12N4 B1453942 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1249001-72-6

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B1453942
CAS RN: 1249001-72-6
M. Wt: 188.23 g/mol
InChI Key: DSEYGKPXBQCVRR-UHFFFAOYSA-N
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Description

“3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It contains a total of 28 bonds, including 16 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Triazole, and 1 Pyridine .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been reported. These compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” includes a four-membered cyclobutyl ring, a five-membered triazole ring, and a six-membered pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” are not available, similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which share a similar structure with your compound, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially have similar antibacterial properties.

Antidiabetic Properties

Triazolopyrazine derivatives, which are structurally related to your compound, have been found to have antidiabetic properties . In particular, 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the development of new antidiabetic drugs.

Anti-platelet Aggregation

Triazolopyrazine derivatives have been found to have anti-platelet aggregation properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of conditions related to blood clotting.

Antifungal Properties

Triazolopyrazine derivatives have been found to have antifungal properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of fungal infections.

Antimalarial Properties

Triazolopyrazine derivatives have been found to have antimalarial properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of malaria.

Antitubercular Properties

Triazolopyrazine derivatives have been found to have antitubercular properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of tuberculosis.

Anticonvulsant Properties

Triazolopyrazine derivatives have been found to have anticonvulsant properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of conditions related to seizures.

Energetic Materials

Although not directly related to “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, there is research on very thermostable energetic materials based on a fused-triazole . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the development of new energetic materials.

Future Directions

The future directions for “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could involve further exploration of its potential antiviral, antimicrobial, and antiproliferative activities. Similar compounds have shown promising results in these areas .

properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYGKPXBQCVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

CAS RN

1249001-72-6
Record name 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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